molecular formula C7H8O3S B080541 o-Methoxybenzenesulphinic acid CAS No. 13165-78-1

o-Methoxybenzenesulphinic acid

Cat. No. B080541
CAS RN: 13165-78-1
M. Wt: 172.2 g/mol
InChI Key: FLEOBKHAPXSNGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxy-substituted phenols, including derivatives similar to o-methoxybenzenesulphinic acid, involves benign protocols using activated aromatic compounds. These compounds are converted to their corresponding monohydroxylated compounds through aromatic electrophilic substitution reactions. Key reagents include hydrogen peroxide, acetic acid, and p-toluene sulfonic acid, facilitating a green, cheap, and rapid synthesis process (Bjørsvik et al., 2005).

Molecular Structure Analysis

Molecular structure analyses of methoxyphenols and dimethoxybenzenes reveal the ability of these compounds to form strong intermolecular and intramolecular hydrogen bonds. The structural fragments of different antioxidants and biologically active molecules are crucial for understanding their reactivity and stability (Varfolomeev et al., 2010).

Chemical Reactions and Properties

Reactions of methoxybenzene with ozone, a potential air pollutant, highlight the environmental impact and chemical behavior of such compounds in the atmosphere. The ozonolysis mechanism and rate constants provide insight into the reactivity and potential atmospheric lifetime of methoxybenzene derivatives (Sun et al., 2016).

Physical Properties Analysis

The conformational preferences of methoxy groups in o-dimethoxybenzene, closely related to o-methoxybenzenesulphinic acid, have been studied. Such analyses reveal the stability of various conformations and the influence of CH–O interactions on molecular structure (Tsuzuki et al., 2002).

Chemical Properties Analysis

The Lewis acid-promoted reactions and the synthesis of derivatives highlight the chemical versatility and reactivity of methoxybenzene compounds. These reactions enable the formation of complex molecules with high stereoselectivity, demonstrating the potential for synthesizing biologically active compounds (Engler & Scheibe, 1998).

Scientific Research Applications

  • Environmental Impact and Atmospheric Reactions : o-Methoxybenzenesulphinic acid derivatives, like methoxybenzene, are potential air pollutants. A study explored their reaction with ozone, providing insights into the environmental impact of these compounds in the troposphere (Sun et al., 2016).

  • Synthesis of Methoxy-Substituted Phenols : A benign protocol for preparing hydroxy-methoxybenzene derivatives, which are crucial in various chemical processes, has been developed. This protocol is environmentally friendly and efficient (Bjørsvik et al., 2005).

  • Chemical Properties and Reactions : The methoxy group in compounds like methoxybenzene has been studied for its role as a proton acceptor in various types of hydrogen bonds, which is critical in understanding its chemical behavior (Palusiak & Grabowski, 2002).

  • Catalysis and Biomass Conversion : Research has been conducted on using catalysts to convert methoxybenzene derivatives into valuable gasoline-range molecules. This has implications for biomass utilization and sustainable fuel production (Zhu et al., 2011).

  • Electrochemical Applications : One study focused on the electrochemical thiocyanation of methoxybenzene, demonstrating its potential for selective and efficient chemical transformations (Gitkis & Becker, 2006).

  • Thermochemical Studies : Thermochemical and quantum-chemical studies of methoxyphenols and their complexes provide insights into their energetic properties, crucial for various industrial applications (Varfolomeev et al., 2010).

  • Water Treatment and Chlorination : The behavior of chlorine and sodium hypochlorite towards methoxybenzene derivatives in water has been compared, which is vital for understanding water treatment processes (Lebedev et al., 2004).

  • Biological Activities : Studies on plant components like polyalkoxybenzenes, which include methoxybenzene derivatives, show a range of biological activities. These findings have potential applications in biology and medicine (Semenova et al., 2008).

properties

IUPAC Name

2-methoxybenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEOBKHAPXSNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927310
Record name 2-Methoxybenzene-1-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Methoxybenzenesulphinic acid

CAS RN

13165-78-1
Record name 2-Methoxybenzenesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13165-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Methoxybenzenesulphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzene-1-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-methoxybenzenesulphinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Detoni, D Hadži - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… o-Methoxybenzenesulphinic acid was prepared by Gattermann’s method (Bey., 1899, 32, 1142). The acids were recrystallised several times from water and kept over silica gel for drying…
Number of citations: 62 pubs.rsc.org
RF Collins, M Davis - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
Synthetic work in the series of schistosomicidal p-aminophenyl ethers has been continued with the introduction of carboxy-, carbamoyl-, alkylsulphonyl-, and some miscellaneous …
Number of citations: 3 pubs.rsc.org

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